2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine
Description
The compound “2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine” is a heterocyclic molecule featuring two fused aromatic systems: an imidazo[1,2-a]pyridine moiety and a [1,2,4]triazolo[4,3-b]pyridazine core, linked via a methylsulfanyl (-SCH₂-) bridge. The pyridine ring at position 6 of the triazolopyridazine enhances electron density and influences binding interactions in biological systems.
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-3-9-19-14(5-1)15-7-8-17-21-22-18(25(17)23-15)26-12-13-11-24-10-4-2-6-16(24)20-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFMPJUFUJMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN5C=CC=CC5=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases, a process that is crucial for the proper functioning of these proteins.
Mode of Action
The compound interacts with its target, RGGT, by inhibiting its activity. This inhibition disrupts the prenylation of Rab GTPases, which can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking.
Biochemical Pathways
The affected pathway is the Rab geranylgeranylation pathway . When the activity of RGGT is inhibited, the balance of Rab GTPases’ modification is perturbed. This imbalance can lead to several diseases due to the involvement of Rab GTPases in a wide variety of critical cell processes.
Pharmacokinetics
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of Rab GTPases’ modification. This disruption can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking. The compound has shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor.
Biological Activity
The compound 2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4S |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=NC(=N1)C(=C2C=CC=N(C2)C)SC3=C(N=C(N3)C)C=C(C=C3)N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit kinases and phosphatases that play roles in cell signaling pathways.
- Antiproliferative Effects : By disrupting these pathways, the compound can lead to reduced cell proliferation in cancerous tissues.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine and triazole compounds can induce apoptosis in various cancer cell lines such as MCF-7 and HeLa. Specific IC50 values for related compounds range from 0.01 µM to 14.31 µM depending on the structural modifications and the target cell line .
Antimicrobial Activity
The imidazo and triazole moieties present in the compound are known for their antimicrobial properties. Preliminary studies suggest potential effectiveness against bacterial strains and fungi:
- Inhibition Studies : Compounds similar to this structure have demonstrated inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 µg/mL to 5 µg/mL .
Study 1: Antitumor Activity Assessment
A recent study investigated the antitumor potential of a closely related compound in a mouse model bearing xenograft tumors. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of derivatives derived from imidazo[1,2-a]pyridine scaffolds against clinical isolates of Mycobacterium tuberculosis. The most potent derivative exhibited an IC50 of 0.39 µM, indicating strong potential for further development as an anti-tubercular agent .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that its unique structure may inhibit specific enzymes or receptors involved in disease processes.
- Anticancer Activity : The compound may target kinases involved in cell signaling pathways, leading to antiproliferative effects in various cancer cell lines. Preliminary studies indicate that it could inhibit tumor growth in vitro and in vivo.
- Antimicrobial Properties : The imidazo and triazole moieties are known for their ability to combat bacterial infections. Research has shown effectiveness against certain strains of bacteria and fungi.
Enzyme Inhibition
The compound has been explored as a potential enzyme inhibitor . It may interact with enzymes critical for the progression of diseases such as cancer and autoimmune disorders. For instance:
- Btk Inhibition : Related compounds have shown promise in inhibiting Bruton's tyrosine kinase (Btk), which plays a role in B-cell signaling and is implicated in autoimmune diseases .
Synthesis of Novel Derivatives
Due to its structural characteristics, this compound serves as a valuable building block for synthesizing more complex molecules with enhanced biological activities. Researchers are actively exploring derivatives that could exhibit improved efficacy or reduced toxicity.
Case Studies
Several studies have documented the biological activities of similar compounds derived from imidazo and triazole frameworks:
- Case Study 1 : A derivative targeting Btk showed significant inhibition in preclinical models of autoimmune diseases . This highlights the potential therapeutic applications of compounds similar to 2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine.
- Case Study 2 : Investigations into the anticancer properties revealed that modifications to the imidazo moiety enhanced cytotoxicity against specific cancer cell lines . This demonstrates the importance of structural optimization in drug design.
Chemical Reactions Analysis
2.1. Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridines are versatile scaffolds in pharmaceutical chemistry. They can be synthesized through various methods, including condensation reactions between aldehydes and 2-aminopyridines. Recent studies have also explored the sulfonylmethylation of imidazo[1,2-a]pyridines using sodium sulfinates in a three-component coupling reaction catalyzed by iron(III) chloride (FeCl₃) in DMA and water .
2.2. Triazolo[4,3-b]pyridazine
The synthesis of triazolo[4,3-b]pyridazines often involves the cyclization of diacylhydrazides or the reaction of hydrazines with appropriate pyridazine derivatives. For instance, heating diacylhydrazides can yield triazolo[4,3-b]pyridazines with high efficiency .
2.3. Sulfanyl Linkage Formation
The formation of a sulfanyl linkage typically involves the reaction of a thiol with a suitable electrophile. In the context of the target compound, this might involve the reaction of an imidazo[1,2-a]pyridine derivative with a thiolated triazolo[4,3-b]pyridazine.
Reaction Conditions and Yields
The specific reaction conditions and yields for each step would depend on the exact reagents and methods used. Generally, reactions involving heterocyclic compounds require careful control of temperature, solvent, and catalysts to optimize yields and minimize side reactions.
Comparison with Similar Compounds
Analysis :
- The target compound’s higher molecular weight (374.42 g/mol) compared to analogs reflects its extended imidazo-pyridine system, which may reduce solubility but enhance lipophilicity for membrane penetration.
- The acetamide derivative’s solubility (11.2 µg/mL) highlights the role of polar groups in improving bioavailability , whereas the target compound’s sulfanyl bridge may prioritize target binding over solubility.
Q & A
Q. What are the common synthetic routes for constructing the triazolopyridazine core in this compound?
Methodological Answer: The triazolopyridazine core can be synthesized via coupling reactions between aromatic sulfonyl chlorides and N-triazolopyrimidin-2-yl amines. A key improvement involves using 3-picoline or 3,5-lutidine as a base with a catalytic amount of an N-aryl-sulfilimine compound to enhance reaction efficiency and yield . For example, reacting 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with sulfonyl chlorides in acetonitrile under controlled conditions achieves regioselective coupling .
Q. How is the imidazo[1,2-a]pyridine moiety introduced into the structure?
Methodological Answer: The imidazo[1,2-a]pyridine unit is typically functionalized at the C-3 position via sulfenylation . This can be achieved using oxidative C–S cross-coupling with aryl thiols promoted by phenyliodine bis(trifluoroacetate) (PIFA) . Alternatively, disulfides or sulfenyl chlorides are employed to install the sulfanyl-methyl group at C-3 .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and substituent positions (e.g., distinguishing between triazolopyridazine and imidazopyridine proton environments) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies of similar triazolopyridazine derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfenylation be addressed during synthesis?
Methodological Answer: Regioselectivity in sulfenylation is controlled by:
- Oxidative conditions : PIFA-mediated coupling ensures selective C-3 functionalization of imidazo[1,2-a]pyridine .
- Steric and electronic directing groups : Electron-donating groups on the imidazopyridine ring favor sulfenylation at C-3 over C-2 .
- Catalytic systems : Transition metals like Pd(dppf)Cl2 in microwave-assisted reactions improve reaction specificity .
Q. How do structural modifications influence biological activity in related compounds?
Data-Driven Analysis: Substituent position and electronic properties significantly impact activity. For example:
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
Methodological Answer:
- Metabolic profiling : Identify metabolites using LC-MS to assess stability (e.g., demethylation or sulfoxide formation) .
- Structural analogs : Compare derivatives with varying substituents (e.g., cyclopropyl vs. propyl groups) to isolate pharmacokinetic bottlenecks .
- Species-specific assays : Test activity in humanized enzyme models to reduce translational gaps .
Q. What strategies improve the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility, as demonstrated for E-1020 .
- PEGylation : Attach polyethylene glycol (PEG) chains to polar groups (e.g., pyridine nitrogen) .
- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain stability while avoiding precipitation .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
